5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
Preparation Methods
The synthesis of 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxadiazole derivatives.
Reduction: Reduction reactions can modify the thiol group, potentially forming sulfides or other reduced products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thiol group play crucial roles in its reactivity and binding properties. The compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:
5-[(3-Methoxyphenoxy)methyl]-1,3-oxazolidine-2-thione: This compound has a similar structure but with an oxazolidine ring instead of an oxadiazole ring.
5-Pyridyl-1,3,4-oxadiazole-2-thione: Another oxadiazole derivative with a pyridyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-2-4-8(5-3-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYHGUVGLHBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368703 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326014-92-0 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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